Ethyl 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate Ethyl 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 697245-65-1
VCID: VC13310672
InChI: InChI=1S/C12H12N2O4/c1-3-17-12(15)11-13-10(14-18-11)8-5-4-6-9(7-8)16-2/h4-7H,3H2,1-2H3
SMILES: CCOC(=O)C1=NC(=NO1)C2=CC(=CC=C2)OC
Molecular Formula: C12H12N2O4
Molecular Weight: 248.23 g/mol

Ethyl 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate

CAS No.: 697245-65-1

Cat. No.: VC13310672

Molecular Formula: C12H12N2O4

Molecular Weight: 248.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate - 697245-65-1

Specification

CAS No. 697245-65-1
Molecular Formula C12H12N2O4
Molecular Weight 248.23 g/mol
IUPAC Name ethyl 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate
Standard InChI InChI=1S/C12H12N2O4/c1-3-17-12(15)11-13-10(14-18-11)8-5-4-6-9(7-8)16-2/h4-7H,3H2,1-2H3
Standard InChI Key VTARGSGOKRLXEK-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NC(=NO1)C2=CC(=CC=C2)OC
Canonical SMILES CCOC(=O)C1=NC(=NO1)C2=CC(=CC=C2)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises a 1,2,4-oxadiazole core, a heterocycle known for its bioisosteric properties and chemical robustness . The 3-methoxyphenyl group enhances lipophilicity, facilitating membrane permeability, while the ethyl ester at position 5 contributes to metabolic stability. Key structural features include:

  • IUPAC Name: Ethyl 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate .

  • SMILES: CCOC(=O)C1=NC(=NO1)C2=CC(=CC=C2)OC\text{CCOC(=O)C1=NC(=NO1)C2=CC(=CC=C2)OC} .

  • InChIKey: VTARGSGOKRLXEK-UHFFFAOYSA-N\text{VTARGSGOKRLXEK-UHFFFAOYSA-N} .

Stability and Reactivity

The compound is stable under ambient conditions but undergoes hydrolysis in the presence of strong acids or bases, yielding carboxylic acid derivatives. Its ester group is susceptible to enzymatic cleavage, a property exploited in prodrug design .

Synthesis Methods

Cyclization of Amidoximes

The most common synthesis involves cyclization of 3-methoxybenzamidoxime with ethyl chlorooxaloacetate under basic conditions (e.g., K2_2CO3_3) at 80–100°C . This method achieves yields of 65–75% :

R-CN + NH2OHR-C(=N-OH)NH2R’COCl1,2,4-Oxadiazole\text{R-CN + NH}_2\text{OH} \rightarrow \text{R-C(=N-OH)NH}_2 \xrightarrow{\text{R'COCl}} \text{1,2,4-Oxadiazole}

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, reacting 3-methoxybenzonitrile with hydroxylamine hydrochloride in acetic acid under microwave conditions (150°C, 10 min) forms the amidoxime intermediate, which is subsequently cyclized with ethyl glyoxylate . Yields improve to 80–85% with this approach .

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Time
Conventional K2_2CO3_3, 80°C65–756–8 h
Microwave MW, 150°C, AcOH80–8510–15 min
One-Pot CH3_3CN, 120°C70–782–3 h

Biological Activities

Anticancer Activity

Ethyl 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate demonstrates potent cytotoxicity against human colon (WiDr) and breast (MCF-7) cancer cell lines. In a study by Abd el Hameid et al., derivatives of this compound exhibited IC50_{50} values of 0.19–1.17 µM, surpassing reference drugs like prodigiosin . Mechanistic studies indicate apoptosis induction via caspase-3/7 activation and G1 phase cell cycle arrest .

Antimicrobial Properties

The compound inhibits bacterial growth by targeting enoyl-acyl carrier protein reductase (FabI), a key enzyme in fatty acid biosynthesis. Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) range from 8–32 µg/mL .

Enzyme Inhibition

  • Acetylcholinesterase (AChE): Derivatives show IC50_{50} values of 0.0158–0.121 µM, outperforming donepezil (IC50_{50} = 0.123 µM) .

  • Monoamine Oxidase B (MAO-B): Structural analogs inhibit MAO-B with IC50_{50} values of 0.371–0.900 µM, suggesting potential in Parkinson’s disease therapy .

Pharmacological Applications

Anticancer Drug Development

The compound’s ability to stabilize p53 and induce apoptosis positions it as a lead candidate for colorectal and breast cancer therapies . Molecular docking studies reveal strong interactions with the epidermal growth factor receptor (EGFR) active site, comparable to gefitinib .

Neuroprotective Agents

By inhibiting AChE and MAO-B, the compound addresses dual pathological pathways in Alzheimer’s and Parkinson’s diseases . ADME predictions indicate high blood-brain barrier permeability (logBB = 0.89), enhancing its CNS drug potential .

Comparison with Analogous Derivatives

CompoundSubstituentKey Activity (IC50_{50})Reference
Ethyl 3-(4-methoxyphenyl)-...4-MethoxyphenylAChE: 0.121 µM
Ethyl 5-(3-methoxybenzyl)-...3-MethoxybenzylFabI Inhibition: 12 µM
Methyl 3-(3-methoxyphenyl)-...Methyl esterCytotoxicity: 4.5 µM

The 3-methoxyphenyl variant exhibits superior anticancer activity due to enhanced electron-withdrawing effects, which stabilize interactions with DNA and proteins .

Future Directions

Ongoing research focuses on:

  • Prodrug Optimization: Masking the ester group to improve oral bioavailability.

  • Combination Therapies: Synergizing with cisplatin or doxorubicin to overcome multidrug resistance .

  • Targeted Delivery: Nanoparticle encapsulation for tumor-specific accumulation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator